Ácido acético quinuclidin-3-ilideno clorhidrato

Descripción general

Descripción

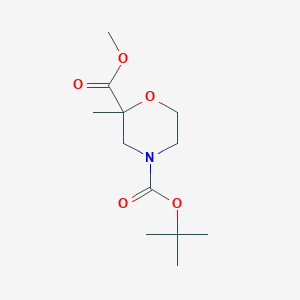

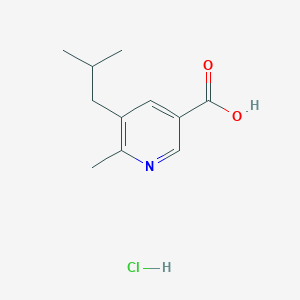

Quinuclidin-3-ylidene acetic acid hydrochloride is a chemical compound with the IUPAC name 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride . It has a molecular weight of 203.66 . This compound is used in diverse scientific research, including drug discovery, catalysis, and material science.

Synthesis Analysis

The synthesis of quinuclidin-3-ylidene acetic acid hydrochloride or its related compounds involves several steps. For instance, 3-quinuclidone hydrochloride, a related compound, can be synthesized by a Dieckman condensation . Another method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to give ethyl piperidine 4-carboxylate, which is further condensed with methyl chloroacetate in the presence of sodium carbonate .Chemical Reactions Analysis

Quinuclidine, a structurally related compound, is a relatively strong organic base with a pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . The basicity of other quinuclidines have also been evaluated .Aplicaciones Científicas De Investigación

Síntesis de compuestos orgánicos bicíclicos

Ácido acético quinuclidin-3-ilideno clorhidrato: es un precursor en la síntesis de compuestos orgánicos bicíclicos como 3-Quinuclidona . Su estructura, HC(C2H4)2(C(O)CH2)N, permite la creación de moléculas orgánicas complejas mediante reacciones como la condensación de Dieckman .

Catalizador en reacciones orgánicas

El compuesto sirve como catalizador en reacciones orgánicas, particularmente en la reacción de Baylis-Hillman. Su basicidad, indicada por el pKa del ácido conjugado (7.2), lo convierte en un catalizador adecuado para facilitar diversas transformaciones orgánicas .

Investigación farmacéutica

En la investigación farmacéutica, se explora el This compound por su potencial para crear nuevos agentes terapéuticos. Su estructura bicíclica es similar a otros compuestos farmacológicamente activos, proporcionando una base para el desarrollo de nuevos fármacos .

Ciencia de materiales

Este compuesto también se utiliza en la ciencia de materiales, especialmente en el desarrollo de semiconductores orgánicos y otros materiales avanzados que requieren una síntesis orgánica precisa para sus propiedades .

Química ambiental

Se estudian las interacciones del compuesto con diversos factores ambientales para comprender su estabilidad y degradación. Esto es crucial para evaluar su impacto ambiental y para el desarrollo de métodos de eliminación seguros .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Quinuclidin-3-ylidene acetic acid hydrochloride plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is known to modulate the activity of muscarinic acetylcholine receptors, specifically the M3 muscarinic acetylcholine receptor and the M1 receptor . These interactions are essential for its function as a cycloplegic agent, surfactant, tonicity adjustor, and antioxidant. The compound’s ability to bind to these receptors and modulate their activity highlights its importance in biochemical research.

Cellular Effects

Quinuclidin-3-ylidene acetic acid hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular integrity and function.

Molecular Mechanism

The molecular mechanism of action of quinuclidin-3-ylidene acetic acid hydrochloride involves its binding interactions with muscarinic acetylcholine receptors. By acting as a modulator of these receptors, the compound can either inhibit or activate their activity, depending on the specific receptor subtype and cellular context . This modulation can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to influence receptor activity underscores its potential as a therapeutic agent in various medical conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinuclidin-3-ylidene acetic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods under appropriate storage conditions . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of quinuclidin-3-ylidene acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dose optimization in preclinical studies. Researchers must carefully evaluate the dosage effects to determine the therapeutic window and minimize potential risks.

Metabolic Pathways

Quinuclidin-3-ylidene acetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with muscarinic acetylcholine receptors can affect metabolic flux and metabolite levels, impacting cellular energy production and utilization . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of quinuclidin-3-ylidene acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to cross cellular membranes and reach target sites is essential for its function as a modulator of muscarinic acetylcholine receptors.

Subcellular Localization

Quinuclidin-3-ylidene acetic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with muscarinic acetylcholine receptors and other biomolecules, ultimately influencing cellular responses and therapeutic outcomes.

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPQZKGCMOLHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=CC(=O)O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)